molecular formula C8H8F3N B12838469 2,2-Difluoro-2-(2-fluorophenyl)-ethylamine

2,2-Difluoro-2-(2-fluorophenyl)-ethylamine

Cat. No.: B12838469
M. Wt: 175.15 g/mol
InChI Key: BZUBGNWHKFQLBG-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(2-fluorophenyl)ethan-1-amine is an organic compound with the molecular formula C8H9F3N It is characterized by the presence of two fluorine atoms attached to the ethanamine backbone and an additional fluorine atom on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-2-(2-fluorophenyl)ethan-1-amine typically involves the reaction of 2-fluorobenzaldehyde with difluoromethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process, starting with the preparation of intermediate compounds such as 2-fluorobenzaldehyde

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(2-fluorophenyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide (NaI) in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

2,2-Difluoro-2-(2-fluorophenyl)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and

Properties

Molecular Formula

C8H8F3N

Molecular Weight

175.15 g/mol

IUPAC Name

2,2-difluoro-2-(2-fluorophenyl)ethanamine

InChI

InChI=1S/C8H8F3N/c9-7-4-2-1-3-6(7)8(10,11)5-12/h1-4H,5,12H2

InChI Key

BZUBGNWHKFQLBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(CN)(F)F)F

Origin of Product

United States

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